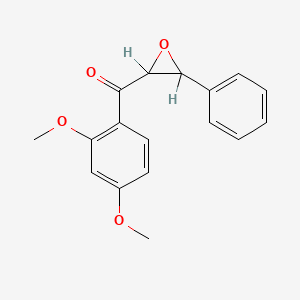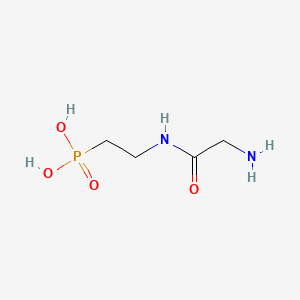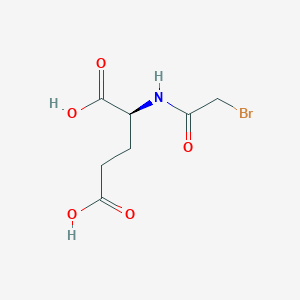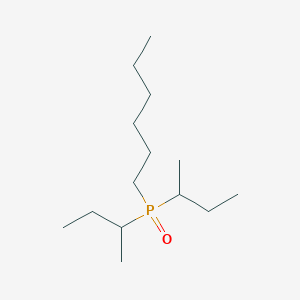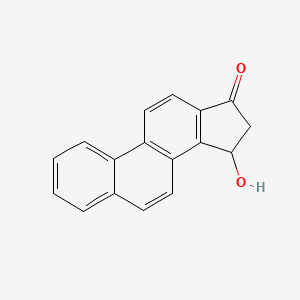
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one is a complex organic compound characterized by its multiple conjugated double bonds and hydroxyl group. This compound is part of a class of chemicals known for their intricate structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of functional group transformations, including hydroxylation and cyclization, to form the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques like high-throughput screening and process optimization.
Chemical Reactions Analysis
Types of Reactions
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: Functional groups can be substituted at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 15-Hydroxy-11-(hydroxymethyl)gona-1(10),2,4,6,8,11,13-heptaen-17-one
- 15-Hydroxygona-1(10),2,4,6,8,11,13-heptaen-17-one derivatives
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55081-28-2 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
15-hydroxy-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H12O2/c18-15-9-16(19)17-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17/h1-8,16,19H,9H2 |
InChI Key |
UBGBYVZBSBOXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


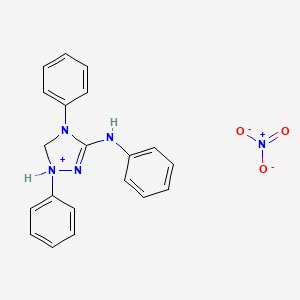
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
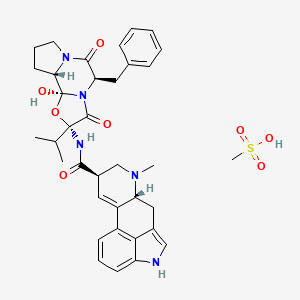
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
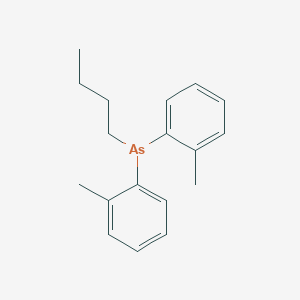


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
